molecular formula C16H10FNO3 B1345227 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 439140-89-3

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1345227
CAS No.: 439140-89-3
M. Wt: 283.25 g/mol
InChI Key: MKIWNAYDUPOUPP-UHFFFAOYSA-N
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Description

Isoquinoline Classification and Significance

Isoquinoline represents a fundamental heterocyclic aromatic compound that serves as both an individual chemical entity and the structural foundation for an extensive family of natural and synthetic compounds. This bicyclic system, composed of a benzene ring fused to a pyridine ring, exists as a structural isomer of quinoline and belongs to the broader class of benzopyridines. The isoquinoline framework exhibits remarkable significance in medicinal chemistry, with over 2500 naturally occurring isoquinoline alkaloids documented in scientific literature, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae. The chemical properties of isoquinoline include its characterization as a colorless hygroscopic liquid above its melting point, displaying low water solubility but excellent solubility in common organic solvents including ethanol, acetone, and diethyl ether. As a weak base with a pKa value of 5.14, isoquinoline readily forms salts upon treatment with strong acids and creates adducts with Lewis acids such as boron trifluoride.

The pharmacological significance of isoquinoline derivatives encompasses an extraordinary range of biological activities, including anticancer, antioxidant, anti-inflammatory, cholesterol-lowering, antihyperglycemic, antiplasmodial, antifungal, antimicrobial, antileishmanial, antidepressant, antiplatelet, and enzyme inhibitory actions. These diverse activities have positioned isoquinoline scaffolds as privileged structures in drug discovery, with numerous derivatives advancing through pharmaceutical development pipelines. The tetrahydroisoquinoline derivatives, in particular, have found applications in cardiovascular medicine, with compounds such as debrisoquine and quinapril serving as antihypertensive agents. The natural occurrence of isoquinoline alkaloids in medicinal plants has provided a rich source of lead compounds, with morphine and codeine representing the most extensively characterized examples of this chemical class.

Historical Context of Fluorinated Isoquinoline Derivatives

The development of fluorinated isoquinoline derivatives represents a relatively recent but rapidly expanding area of heterocyclic chemistry, driven by the recognition that fluorine incorporation can significantly enhance the pharmacological and physicochemical properties of bioactive molecules. The systematic investigation of fluorinated isoquinolines gained momentum within the past decade, as synthetic methodologies evolved to enable the precise introduction of fluorine atoms into these complex heterocyclic frameworks. Early work in this field focused primarily on ring-fluorinated systems, where fluorine atoms were directly incorporated into the isoquinoline aromatic framework through specialized synthetic approaches. The development of intramolecular substitution methodologies, utilizing difluorovinyl precursors and sulfonamide-mediated cyclizations, provided efficient access to 3-fluoroisoquinoline derivatives with high yields and excellent regioselectivity.

The advancement of transition metal-catalyzed methodologies has significantly expanded the scope of fluorinated isoquinoline synthesis, with rhodium-catalyzed carbon-hydrogen functionalization reactions enabling the direct assembly of vinyl fluorinated isoquinoline frameworks. These developments have been complemented by innovative one-pot synthetic strategies, such as the microwave-assisted potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from nitrogen-fluoroalkylated triazole precursors. The pharmaceutical relevance of fluorinated isoquinolines has been demonstrated through the development of compounds such as valiglurax, a positive allosteric modulator of metabotropic glutamate 4 receptors under investigation for Parkinson disease treatment. The introduction of fluoroalkyl groups, particularly trifluoromethyl substituents, has become a widely adopted strategy for enhancing the pharmacologically relevant properties of isoquinoline-based drug candidates.

Structural Features of 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

The molecular architecture of this compound incorporates several distinct structural elements that contribute to its unique chemical properties and potential biological activities. The compound features an isoquinoline core scaffold modified by reduction at the 1,2-positions, creating a dihydroisoquinoline system with a ketone functionality at the 1-position. This structural modification distinguishes it from the fully aromatic isoquinoline parent structure and introduces conformational flexibility that may influence its interactions with biological targets. The presence of the 2-fluorophenyl substituent attached to the nitrogen atom represents a strategic incorporation of fluorine into the molecular framework, positioning the halogen atom in close proximity to the heterocyclic core while maintaining sufficient distance to minimize electronic interference with the aromatic system.

Table 1: Structural Identifiers and Physical Properties

Property Value
Chemical Abstracts Service Number 439140-89-3
Molecular Formula C16H10FNO3
Molecular Weight 283.25 g/mol
International Union of Pure and Applied Chemistry Name 2-(2-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid
Simplified Molecular Input Line Entry System C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=C3F)C(=O)O
International Chemical Identifier Key MKIWNAYDUPOUPP-UHFFFAOYSA-N

The carboxylic acid functionality positioned at the 4-carbon of the isoquinoline ring provides a site for potential hydrogen bonding interactions and represents a handle for further chemical modifications through standard carboxylic acid chemistry. This positioning is particularly significant as it places the acidic group in conjugation with the aromatic system, potentially influencing both the electronic properties of the molecule and its ability to interact with biological macromolecules. The overall molecular geometry creates a three-dimensional structure where the fluorophenyl group can adopt various conformations relative to the isoquinoline plane, providing conformational diversity that may be important for biological recognition processes.

Importance in Heterocyclic Chemistry Research

The significance of this compound in contemporary heterocyclic chemistry research extends beyond its individual structural features to encompass broader themes in medicinal chemistry and synthetic methodology development. This compound serves as a representative example of the modern approach to heterocyclic drug design, which emphasizes the strategic incorporation of fluorine atoms to modulate molecular properties while maintaining the essential pharmacophoric elements of the parent scaffold. The research importance of such fluorinated isoquinoline derivatives is underscored by their potential to address limitations associated with traditional heterocyclic compounds, including metabolic stability, bioavailability, and selectivity profiles.

From a synthetic chemistry perspective, compounds of this structural class have driven the development of innovative methodologies for fluorine incorporation into complex heterocyclic frameworks. The challenges associated with selective fluorination of isoquinoline systems have stimulated advances in transition metal catalysis, photochemical reactions, and electrochemical synthesis. These methodological developments have broader implications for the synthesis of fluorinated heterocycles in general, contributing to the expansion of accessible chemical space for drug discovery applications. The study of structure-activity relationships in fluorinated isoquinoline series has provided valuable insights into the effects of fluorine substitution patterns on biological activity, guiding the design of more effective pharmaceutical agents.

The compound also represents an important milestone in the evolution of bioisosterism strategies, where fluorinated heterocycles serve as replacements for traditional aromatic systems. This application has particular relevance in the context of developing analogs of natural isoquinoline alkaloids with improved pharmaceutical properties. The research community has recognized the need for systematic investigation of relatively unexplored bioisosterism opportunities employing isoquinoline-based small molecules, positioning compounds such as this compound as valuable tools for advancing our understanding of fluorine effects in biological systems.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-7-3-4-8-14(13)18-9-12(16(20)21)10-5-1-2-6-11(10)15(18)19/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIWNAYDUPOUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.

    Cyclization: The 2-fluorobenzonitrile undergoes a cyclization reaction to form the isoquinoline core structure.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the oxo group at the 1-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can lead to alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular weights, and distinguishing properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 2-fluorophenyl C₁₆H₁₀FNO₃ 277.28 High electronegativity; improved metabolic stability
2-(4-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 4-methylphenyl C₁₇H₁₃NO₃ 279.30 Increased hydrophobicity; potential for enhanced membrane permeability
2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 2,5-dimethoxyphenyl C₁₈H₁₅NO₅ 325.32 Electron-donating methoxy groups; higher solubility in polar solvents
2-(Pyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid pyridin-2-yl C₁₅H₁₀N₂O₃ 323.35 Nitrogen-rich aromatic system; potential for hydrogen bonding
2-(4-Methoxyphenethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 4-methoxyphenethyl C₁₉H₁₇NO₄ 323.35 Extended alkyl chain; increased steric hindrance
2-(2-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 2-methoxyphenyl C₁₇H₁₃NO₄ 295.30 Ortho-substituted methoxy group; conformational rigidity
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid spirocyclic cyclohexyl C₂₀H₂₅NO₃ 327.42 3D structural complexity; potential for selective receptor interactions

Key Comparative Insights

Electronic Effects
  • Fluorine Substituent : The 2-fluorophenyl group in the target compound introduces strong electronegativity, which can enhance dipole interactions with biological targets. This contrasts with methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl derivative), where electron-donating groups may reduce binding affinity in certain enzymatic pockets .
  • Pyridyl vs. Phenyl : The pyridin-2-yl analog (C₁₅H₁₀N₂O₃) replaces a carbon atom with nitrogen, enabling hydrogen bonding and π-stacking interactions, which are absent in the fluorophenyl variant .
Physicochemical Properties
  • Solubility : Methoxy groups (e.g., 2,5-dimethoxyphenyl) increase polarity and aqueous solubility, whereas fluorine’s hydrophobic nature may reduce solubility but enhance membrane permeability .

Biological Activity

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound that belongs to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₀FNO₃
  • Molecular Weight : 283.26 g/mol
  • CAS Number : 24042876

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to active sites, leading to modulation of enzyme activity and receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant anti-proliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-71.2 ± 0.2Induction of apoptosis via caspase activation
Panc-11.4 ± 0.2Cell cycle arrest at G2/M phase

These findings suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways, as indicated by caspase activation and cell cycle analysis .

Other Biological Activities

Apart from its anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially providing therapeutic avenues for diseases characterized by chronic inflammation.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for treating metabolic disorders .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The initial step often includes the condensation of 2-fluorobenzaldehyde with an appropriate amine to form an intermediate.
  • Cyclization and Esterification : Subsequent cyclization leads to the formation of the isoquinoline core followed by esterification to yield the final product.

Reaction Conditions

The reaction conditions must be optimized for high yield and purity:

  • Use of specific solvents and catalysts.
  • Controlled temperatures during synthesis.

Study on Antiproliferative Activity

A comprehensive study examined the antiproliferative activity of various isoquinoline derivatives, including this compound. The study reported that this compound exhibited one of the highest activities among tested derivatives, reinforcing its potential as a lead compound in drug development .

Pharmacokinetics and Toxicology

Further investigations into the pharmacokinetics and toxicological profiles are essential. Preliminary assessments suggest favorable absorption characteristics; however, detailed studies are required to establish safety profiles for clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via oxidation of a precursor such as 2-(2-fluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid using oxidizing agents like KMnO₄ in alkaline conditions (e.g., NaOH/water). Key parameters include stoichiometric ratios (e.g., 2.5 equivalents of KMnO₄ relative to the precursor), temperature (controlled reflux), and reaction time (monitored via TLC/HPLC). Post-synthesis purification may involve recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the fluorophenyl substitution pattern and dihydroisoquinoline backbone.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.
  • X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .

Q. What safety precautions are required when handling this compound?

Use PPE (gloves, lab coat, safety goggles) and engineering controls (fume hoods). Avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention. The compound’s safety profile is inferred from structurally similar dihydroisoquinolines, which may exhibit irritant properties .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

Fluorine substitution enhances electronegativity and metabolic stability, potentially improving target binding (e.g., enzyme inhibition) and pharmacokinetics. Comparative studies with non-fluorinated analogs should assess:

  • Binding affinity (via surface plasmon resonance or ITC).
  • Metabolic stability (microsomal assays).
  • Cellular permeability (Caco-2 models). Fluorine’s impact on π-π stacking or hydrogen bonding can be modeled using molecular docking .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity variations (use HPLC ≥95% purity, as commercial samples may lack verification ).
  • Assay conditions (e.g., pH, solvent/DMSO concentration).
  • Cell line heterogeneity (validate across multiple models). Reproducibility requires strict adherence to standardized protocols and independent replication.

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

Perform molecular dynamics simulations to analyze binding stability and docking studies (AutoDock Vina, Schrödinger Suite) to identify key interactions (e.g., hydrogen bonds with active-site residues). Validate predictions with mutagenesis or crystallographic data .

Q. What formulation challenges arise due to the compound’s solubility, and how can they be addressed?

The carboxylic acid group confers pH-dependent solubility (poor in acidic conditions). Strategies include:

  • Salt formation (e.g., sodium salt at pH >7).
  • Nanoemulsions or cyclodextrin complexes to enhance bioavailability.
  • Co-solvency systems (water/ethanol/PEG mixtures) for in vitro assays .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress with LC-MS to minimize byproducts.
  • Bioactivity Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm mechanisms.
  • Data Reproducibility : Document batch-specific purity and storage conditions (−20°C under inert atmosphere).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.